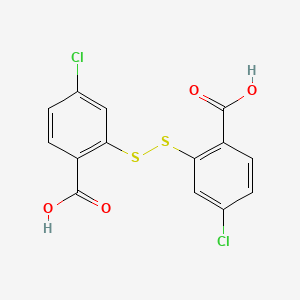![molecular formula C15H20BrNOSi B12000082 5-Bromo-8-[[tert-butyl(dimethyl)silyl]oxy]quinoline](/img/structure/B12000082.png)
5-Bromo-8-[[tert-butyl(dimethyl)silyl]oxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-[[tert-butyl(dimethyl)silyl]oxy]quinoline is a chemical compound with the molecular formula C15H20BrNOSi. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the bromine atom and the tert-butyl(dimethyl)silyl group makes this compound unique and useful in various chemical reactions and applications .
Preparation Methods
The synthesis of 5-Bromo-8-[[tert-butyl(dimethyl)silyl]oxy]quinoline typically involves the bromination of quinoline followed by the introduction of the tert-butyl(dimethyl)silyl group. One common method involves the use of 5-bromoquinoline as a starting material. The hydroxyl group is then protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole .
Chemical Reactions Analysis
5-Bromo-8-[[tert-butyl(dimethyl)silyl]oxy]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems and processes.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-Bromo-8-[[tert-butyl(dimethyl)silyl]oxy]quinoline involves its interaction with specific molecular targets. The bromine atom and the tert-butyl(dimethyl)silyl group play crucial roles in its reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar compounds include:
5-Bromoquinoline: Lacks the tert-butyl(dimethyl)silyl group.
8-Hydroxyquinoline: Lacks the bromine atom and the tert-butyl(dimethyl)silyl group.
tert-Butyl(dimethyl)silyl-protected quinolines: Similar structure but different substituents.
5-Bromo-8-[[tert-butyl(dimethyl)silyl]oxy]quinoline stands out due to the combination of the bromine atom and the tert-butyl(dimethyl)silyl group, which imparts unique reactivity and properties.
Properties
Molecular Formula |
C15H20BrNOSi |
|---|---|
Molecular Weight |
338.31 g/mol |
IUPAC Name |
(5-bromoquinolin-8-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H20BrNOSi/c1-15(2,3)19(4,5)18-13-9-8-12(16)11-7-6-10-17-14(11)13/h6-10H,1-5H3 |
InChI Key |
MZZHTSOMZAYYSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C(=C(C=C1)Br)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B12000002.png)
![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B12000003.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000008.png)
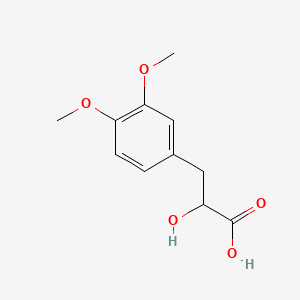
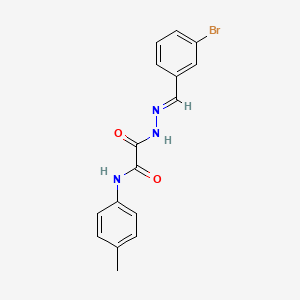

![Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B12000024.png)
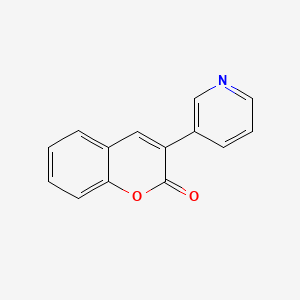

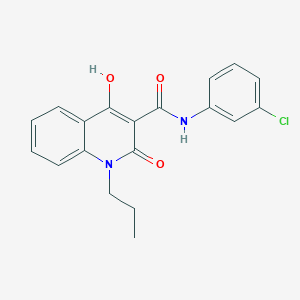

![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000067.png)
